N-(3,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
The exact mass of the compound this compound is 404.11946368 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-18-12-17(13-19(14-18)28-2)24-23(26)22-21(25-10-6-7-11-25)20(15-29-22)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBVQSWHEWPXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular protection. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene ring, a pyrrole moiety, and multiple methoxy groups. Its chemical formula is , and it exhibits properties that may contribute to its biological effects.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Tubulin Polymerization Inhibition : Similar compounds have shown potent inhibition of tubulin polymerization, which is critical in cancer cell proliferation. For instance, derivatives with structural similarities have been noted to inhibit cancer cell growth by disrupting microtubule dynamics .
- Antioxidant Activity : The presence of methoxy groups is associated with enhanced antioxidant properties. Compounds within this class have been shown to induce protective responses against oxidative stress in various cell lines .
- Chemopreventive Effects : The compound may also exhibit chemopreventive properties by inducing detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in protecting against DNA damage caused by carcinogens .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Tubulin Polymerization Inhibition | Strong inhibition in vitro | |
| Antioxidant Activity | Protects against oxidative stress | |
| Chemopreventive Effects | Induces NQO1 expression |
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- In Vitro Studies : Research on similar pyrrole derivatives demonstrated significant inhibition of cancer cell lines, particularly those resistant to conventional therapies. For example, certain derivatives were effective against P-glycoprotein-overexpressing cells, suggesting potential use in multidrug-resistant cancers .
- Cellular Protection Studies : A study investigating the cytoprotective effects of related compounds showed that pretreatment with these agents could mitigate DNA damage induced by carcinogens, highlighting their potential role in cancer prevention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
